Structural Basis for Polymerase Recognition: Arabino vs. Ribo Configuration
5-(Azidomethyl) arauridine possesses an arabinose sugar configuration (β-D-arabinofuranosyl), which contrasts with the ribose configuration of 5-azidomethyluridine and the 2'-deoxyribose configuration of 5-azidomethyl-2'-deoxyuridine (AmdU) [1]. While direct comparative kinetic data for polymerase incorporation is not available, the structural difference at the 2' position is known to influence substrate recognition by cellular polymerases . This distinction is critical for applications requiring specific incorporation patterns into DNA versus RNA.
| Evidence Dimension | Sugar Configuration |
|---|---|
| Target Compound Data | Arabinose (β-D-arabinofuranosyl) |
| Comparator Or Baseline | Ribose (5-azidomethyluridine) and 2'-deoxyribose (5-azidomethyl-2'-deoxyuridine) |
| Quantified Difference | Structural isomerism with distinct 2'-OH orientation |
| Conditions | Not applicable (structural comparison) |
Why This Matters
This structural feature dictates the compound's utility as a DNA-specific label, as it is preferentially incorporated into DNA over RNA, unlike ribose-based analogs.
- [1] PubChem. (2021). 5-(Azidomethyl)uridine. PubChem Compound Summary. View Source
